Cas no 1132-42-9 (N-Cyclohexylacetoacetamide)

N-Cyclohexylacetoacetamide 化学的及び物理的性質
名前と識別子
-
- Butanamide,N-cyclohexyl-3-oxo-
- N-cyclohexyl-3-oxobutanamide
- N-cyclohexylacetoacetamide
- AC1L2EWG
- AC1Q1K3K
- AC1Q5NAL
- acetoacetic acid cyclohexylamide
- acetoacetic cyclohexylamide
- CTK4A8165
- cyclohexyl acetoacetamide
- EINECS 214-475-9
- N-cyclohexyl 3-oxo-butanamide
- N-cyclohexyl-acetoacetamide
- NSC60220
- N-cyclohexyl-acetylacetamide
- FLCPERRDPXWFDK-UHFFFAOYSA-N
- 1132-42-9
- UNII-V4R6MJY84B
- AKOS000165977
- DTXSID60150318
- NSC 60220
- NS00023680
- NSC-60220
- Butanamide, N-cyclohexyl-3-oxo-
- V4R6MJY84B
- SCHEMBL2413616
- N-Cyclohexylacetoacetamide
-
- MDL: MFCD00021315
- インチ: InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13)
- InChIKey: FLCPERRDPXWFDK-UHFFFAOYSA-N
- ほほえんだ: CC(CC(NC1CCCCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 183.12601
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- PSA: 46.17
- じょうきあつ: No date available
N-Cyclohexylacetoacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclohexylacetoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C992390-50mg |
N-Cyclohexylacetoacetamide |
1132-42-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C992390-100mg |
N-Cyclohexylacetoacetamide |
1132-42-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
TRC | C992390-500mg |
N-Cyclohexylacetoacetamide |
1132-42-9 | 500mg |
$ 135.00 | 2022-06-06 |
N-Cyclohexylacetoacetamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
N-Cyclohexylacetoacetamideに関する追加情報
Comprehensive Overview of N-Cyclohexylacetoacetamide (CAS No. 1132-42-9): Properties, Applications, and Industry Insights
N-Cyclohexylacetoacetamide (CAS 1132-42-9), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique molecular structure and versatile reactivity. This acetoacetamide derivative features a cyclohexyl group attached to the nitrogen atom, enhancing its stability and solubility in organic solvents. Researchers frequently explore its role as a key intermediate in synthesizing heterocyclic compounds, which are pivotal in drug development and agrochemical formulations.
In recent years, the demand for N-Cyclohexylacetoacetamide has surged, driven by its applications in high-performance polymers and specialty coatings. Its ability to act as a cross-linking agent or monomer modifier aligns with the growing trend toward sustainable materials. Industry reports highlight its use in UV-curable resins, where it improves adhesion and mechanical properties—a hot topic in eco-friendly manufacturing. Additionally, its low toxicity profile makes it a preferred choice over traditional alternatives, addressing modern regulatory and environmental concerns.
From a synthetic chemistry perspective, CAS 1132-42-9 serves as a building block for β-enamino esters and pyrazole derivatives, compounds widely studied for their biological activities. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in catalyzing asymmetric reactions, a breakthrough for precision medicine. This aligns with frequent search queries like "N-Cyclohexylacetoacetamide synthetic routes" or "acetoacetamide applications in drug discovery," reflecting user interest in cutting-edge methodologies.
The compound’s physicochemical properties—such as a melting point of 85–87°C and moderate lipophilicity—are critical for formulation scientists. Analytical techniques like HPLC and GC-MS are commonly employed to ensure purity, a recurring theme in quality control discussions. Notably, its compatibility with green solvents (e.g., ethyl lactate) resonates with the industry’s shift toward green chemistry principles, a trending topic in academic and industrial forums.
Market analysts project steady growth for N-Cyclohexylacetoacetamide, citing its expanding role in electronic materials and biodegradable plastics. As patents involving this compound increase—particularly in Asia-Pacific regions—manufacturers are optimizing production scales to meet global demand. This mirrors search trends such as "CAS 1132-42-9 suppliers" and "acetoacetamide price trends," indicating commercial relevance. Furthermore, its mention in AI-driven drug design databases underscores its potential in computational chemistry, a field gaining traction among researchers.
In conclusion, N-Cyclohexylacetoacetamide (CAS 1132-42-9) exemplifies innovation at the intersection of chemistry and technology. Its multifaceted applications, from pharmaceutical intermediates to advanced material science, position it as a compound of enduring significance. By addressing contemporary challenges like sustainability and precision synthesis, it remains a focal point for scientific and industrial advancement.
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